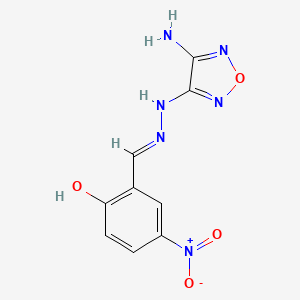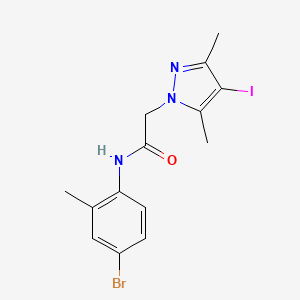![molecular formula C20H21NO4S B5972205 1-(4-{[3-(1,3-benzodioxol-5-ylcarbonyl)-1-piperidinyl]methyl}-2-thienyl)ethanone](/img/structure/B5972205.png)
1-(4-{[3-(1,3-benzodioxol-5-ylcarbonyl)-1-piperidinyl]methyl}-2-thienyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-{[3-(1,3-benzodioxol-5-ylcarbonyl)-1-piperidinyl]methyl}-2-thienyl)ethanone, also known as MDPV, is a synthetic cathinone that belongs to the pyrrolidine class of compounds. It is a potent psychoactive substance that has been used as a recreational drug due to its stimulant and euphoric effects. MDPV has been classified as a Schedule I controlled substance in the United States since 2011 due to its high potential for abuse and addiction.
Mechanism of Action
1-(4-{[3-(1,3-benzodioxol-5-ylcarbonyl)-1-piperidinyl]methyl}-2-thienyl)ethanone acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the brain. This results in the stimulation of the central nervous system and the production of euphoric effects.
Biochemical and Physiological Effects:
1-(4-{[3-(1,3-benzodioxol-5-ylcarbonyl)-1-piperidinyl]methyl}-2-thienyl)ethanone has been shown to produce a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature, as well as decreased appetite and sleep. Chronic use of 1-(4-{[3-(1,3-benzodioxol-5-ylcarbonyl)-1-piperidinyl]methyl}-2-thienyl)ethanone can lead to addiction, psychosis, and other adverse health effects.
Advantages and Limitations for Lab Experiments
1-(4-{[3-(1,3-benzodioxol-5-ylcarbonyl)-1-piperidinyl]methyl}-2-thienyl)ethanone has been used in laboratory experiments to study its effects on the central nervous system and to develop treatments for drug addiction. However, the use of 1-(4-{[3-(1,3-benzodioxol-5-ylcarbonyl)-1-piperidinyl]methyl}-2-thienyl)ethanone in research is limited due to its high potential for abuse and addiction.
Future Directions
Future research on 1-(4-{[3-(1,3-benzodioxol-5-ylcarbonyl)-1-piperidinyl]methyl}-2-thienyl)ethanone should focus on developing effective treatments for addiction and reducing the harm associated with its use. This could involve the development of medication-assisted treatments, behavioral therapies, and harm reduction strategies. Additionally, research should focus on the long-term effects of 1-(4-{[3-(1,3-benzodioxol-5-ylcarbonyl)-1-piperidinyl]methyl}-2-thienyl)ethanone use and the potential for cognitive impairment and other adverse health effects.
Synthesis Methods
1-(4-{[3-(1,3-benzodioxol-5-ylcarbonyl)-1-piperidinyl]methyl}-2-thienyl)ethanone can be synthesized through several methods, including the Leuckart reaction, reductive amination, and Friedel-Crafts acylation. The most common method of synthesis involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with methylamine and thiophene-2-carboxylic acid to produce 1-(4-{[3-(1,3-benzodioxol-5-ylcarbonyl)-1-piperidinyl]methyl}-2-thienyl)ethanone.
Scientific Research Applications
1-(4-{[3-(1,3-benzodioxol-5-ylcarbonyl)-1-piperidinyl]methyl}-2-thienyl)ethanone has been the subject of extensive scientific research due to its potential as a drug of abuse and its effects on the central nervous system. Research has focused on the pharmacological and behavioral effects of 1-(4-{[3-(1,3-benzodioxol-5-ylcarbonyl)-1-piperidinyl]methyl}-2-thienyl)ethanone, as well as its mechanism of action and biochemical and physiological effects.
properties
IUPAC Name |
1-[4-[[3-(1,3-benzodioxole-5-carbonyl)piperidin-1-yl]methyl]thiophen-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4S/c1-13(22)19-7-14(11-26-19)9-21-6-2-3-16(10-21)20(23)15-4-5-17-18(8-15)25-12-24-17/h4-5,7-8,11,16H,2-3,6,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSLHGGPVCHVAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CS1)CN2CCCC(C2)C(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-{[3-(1,3-Benzodioxol-5-ylcarbonyl)-1-piperidinyl]methyl}-2-thienyl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-chlorophenyl)-7-(4-methoxybenzyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5972128.png)
![7-cycloheptyl-2-methyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B5972131.png)
![7-(2-cyclohexylethyl)-2-[(1-methyl-1H-pyrazol-4-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5972139.png)
![1-[cyclohexyl(methyl)amino]-3-(4-{[4-(hydroxymethyl)-1-piperidinyl]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B5972147.png)
![ethyl 2-[2-({[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)ethyl]-1,3-thiazole-4-carboxylate](/img/structure/B5972155.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-methyl-N-[(3-methyl-2-thienyl)methyl]benzamide](/img/structure/B5972163.png)
![3-[2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-oxoethyl]-4-(2-ethoxybenzyl)-2-piperazinone](/img/structure/B5972165.png)

![2-[1-cyclopentyl-4-(2-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B5972172.png)

![4-{3-[1-(tetrahydro-3-thienyl)-4-piperidinyl]propanoyl}morpholine](/img/structure/B5972189.png)


